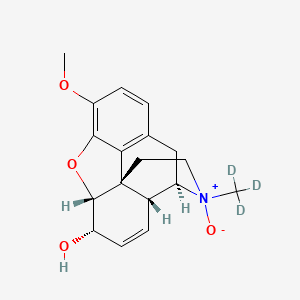
Codeine-d3 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Codeine-d3 N-Oxide is a derivative of codeine, an opiate used for its analgesic properties. This compound is an active metabolite of codeine and is known for its potential pharmaceutical applications. It is classified as a Schedule I controlled substance due to its narcotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Codeine-d3 N-Oxide can be synthesized through the oxidation of codeine. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at a low temperature to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Codeine-d3 N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert it back to codeine or other derivatives.
Substitution: Substitution reactions can modify the functional groups attached to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of codeine, such as morphine-N-oxide and hydromorphone-N-oxide .
Scientific Research Applications
Codeine-d3 N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of codeine metabolites.
Biology: Studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Investigated for its potential use as a pharmaceutical drug, although it is considerably weaker than codeine.
Industry: Utilized in the development of new analgesic drugs and in forensic toxicology for drug testing
Mechanism of Action
Codeine-d3 N-Oxide exerts its effects by interacting with opioid receptors in the central nervous system. It mimics the action of endogenous opioids, leading to analgesic effects. The compound binds to the mu-opioid receptor, inhibiting the transmission of pain signals and reducing the perception of pain .
Comparison with Similar Compounds
Similar Compounds
Morphine-N-Oxide: Another metabolite of morphine with similar properties.
Hydromorphone-N-Oxide: A derivative of hydromorphone with comparable effects.
Norcodeine: A metabolite of codeine with different pharmacological properties
Uniqueness
Codeine-d3 N-Oxide is unique due to its specific interaction with opioid receptors and its potential use in pharmaceutical applications. Unlike other similar compounds, it has a distinct metabolic pathway and pharmacokinetic profile, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-oxido-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1/i1D3 |
InChI Key |
BDLSDHWCOJPHIE-XIJAQJIMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















